molecular formula C54H67N9O27Pt B12385264 L-Ent-oxPt(IV)

L-Ent-oxPt(IV)

Cat. No.: B12385264
M. Wt: 1469.2 g/mol
InChI Key: JZITYMXBMHAXNL-FGQRZZCLSA-N
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Description

L-Ent-oxPt(IV) is a compound based on oxaliplatin, a platinum-based chemotherapy drug. This compound is a siderophore-platinum conjugate, which means it combines a siderophore (a molecule that binds and transports iron in microorganisms) with a platinum-based drug. L-Ent-oxPt(IV) exhibits selectivity towards Escherichia coli and demonstrates antibacterial activity through DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ent-oxPt(IV) is synthesized by conjugating oxaliplatin with a siderophore. The synthesis involves the following steps:

    Preparation of Oxaliplatin Derivative: Oxaliplatin is modified to introduce functional groups that can react with the siderophore.

    Conjugation with Siderophore: The modified oxaliplatin is then conjugated with the siderophore under specific reaction conditions to form L-Ent-oxPt(IV).

Industrial Production Methods

The industrial production of L-Ent-oxPt(IV) involves scaling up the synthetic routes mentioned above. The process includes:

Chemical Reactions Analysis

Types of Reactions

L-Ent-oxPt(IV) undergoes several types of chemical reactions, including:

    Oxidation: The platinum center can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligands around the platinum center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .

Scientific Research Applications

L-Ent-oxPt(IV) has several scientific research applications, including:

    Chemistry: Used as a model compound to study platinum-based drug interactions and mechanisms.

    Biology: Investigated for its antibacterial properties, particularly against Escherichia coli.

    Medicine: Explored for its potential as a targeted antibacterial agent, leveraging its ability to cause DNA damage in bacteria.

Mechanism of Action

L-Ent-oxPt(IV) exerts its effects through the following mechanism:

Comparison with Similar Compounds

L-Ent-oxPt(IV) can be compared with other similar compounds, such as:

    Oxaliplatin: The parent compound, primarily used in chemotherapy.

    Cisplatin: Another platinum-based chemotherapy drug with different side effects and efficacy.

    Carboplatin: A platinum-based drug with a different toxicity profile.

Uniqueness

L-Ent-oxPt(IV) is unique due to its siderophore-platinum conjugate structure, which allows for selective targeting of bacteria and enhanced antibacterial activity compared to traditional platinum-based drugs .

List of Similar Compounds

  • Oxaliplatin
  • Cisplatin
  • Carboplatin

Properties

Molecular Formula

C54H67N9O27Pt

Molecular Weight

1469.2 g/mol

IUPAC Name

acetic acid;[(1R,2R)-2-azanidylcyclohexyl]azanide;3-[1-[2-[2-[2-[2-[[3-[[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]-4,5-dihydroxybenzoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]propanoic acid;oxalic acid;platinum(2+)

InChI

InChI=1S/C44H49N7O21.C6H12N2.C2H2O4.C2H4O2.Pt/c52-31-5-1-3-25(35(31)57)39(61)46-28-20-70-42(64)29(47-40(62)26-4-2-6-32(53)36(26)58)21-71-44(66)30(22-72-43(28)65)48-41(63)27-17-23(18-33(54)37(27)59)38(60)45-9-11-67-13-15-69-16-14-68-12-10-51-19-24(49-50-51)7-8-34(55)56;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;1-2(3)4;/h1-6,17-19,28-30,52-54,57-59H,7-16,20-22H2,(H,45,60)(H,46,61)(H,47,62)(H,48,63)(H,55,56);5-8H,1-4H2;(H,3,4)(H,5,6);1H3,(H,3,4);/q;-2;;;+2/t28-,29-,30-;5-,6-;;;/m01.../s1

InChI Key

JZITYMXBMHAXNL-FGQRZZCLSA-N

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2]

Canonical SMILES

CC(=O)O.C1CCC(C(C1)[NH-])[NH-].C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

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